2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid
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Overview
Description
2-(3-Oxa-9-azabicyclo[331]nonan-7-yl)acetic acid is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed reactions in polar solvents can facilitate the formation of the bicyclic structure . Additionally, the use of tert-butylimino-tri(pyrrolidino)phosphorane/sodium trifluoroacetate (BTPP/NaTFA) as a dual-base system has been shown to be effective in synthesizing similar heterocyclic compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- (3-Oxa-9-aza-bicyclo[3.3.1]non-7-yl)-propionic acid
- (3-Oxa-9-aza-bicyclo[3.3.1]non-7-yl)-butyric acid
Uniqueness
2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7/h6-8,10H,1-5H2,(H,11,12) |
InChI Key |
XHWQDXCNSUIEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1N2)CC(=O)O |
Origin of Product |
United States |
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